5-(4-Chlorophenyl)nicotinaldehyde

Organic Synthesis Medicinal Chemistry Procurement Specification

This is 5-(4-Chlorophenyl)nicotinaldehyde (CAS 887973-65-1), a bifunctional electrophilic aldehyde with a pyridine core and a 4-chlorophenyl substituent. Critically, this exact substitution pattern is not interchangeable: the 4-chlorophenyl group dictates electron-withdrawing character, steric profile, and lipophilicity (cLogP), directly influencing cross-coupling reactivity and biological target engagement. It delivers potent nanomolar activity at α3β4 nAChRs and defined inhibition at SERT, NET, and DAT, making it a strategic starting material for nicotine addiction, smoking cessation, and multi-target directed ligand (MTDL) programs. The aldehyde and the 4-chlorophenyl handle enable rapid diversification via Suzuki-Miyaura, Buchwald-Hartwig, and other Pd-catalyzed reactions. Procure with confidence: only high-purity, research-grade material ensures reproducible SAR exploration and reliable scale-up.

Molecular Formula C12H8ClNO
Molecular Weight 217.65 g/mol
CAS No. 887973-65-1
Cat. No. B1629840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)nicotinaldehyde
CAS887973-65-1
Molecular FormulaC12H8ClNO
Molecular Weight217.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=CC(=C2)C=O)Cl
InChIInChI=1S/C12H8ClNO/c13-12-3-1-10(2-4-12)11-5-9(8-15)6-14-7-11/h1-8H
InChIKeyZMKSDBAOUPRHQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Chlorophenyl)nicotinaldehyde (CAS 887973-65-1): A Specialized Nicotinaldehyde Building Block for Pharmaceutical and Agrochemical R&D


5-(4-Chlorophenyl)nicotinaldehyde (CAS 887973-65-1) is a heteroaromatic compound defined by a pyridine core with a 4-chlorophenyl substituent at the 5-position and a formyl group at the 3-position . This specific arrangement creates a bifunctional, electrophilic aldehyde that serves as a versatile intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical development [1]. Its utility is underpinned by high-purity commercial availability, which is a prerequisite for reliable and reproducible research outcomes .

Why Substituting 5-(4-Chlorophenyl)nicotinaldehyde with a Generic Nicotinaldehyde Analog Compromises Project Fidelity


Substitution with a generic nicotinaldehyde or an analog with a different 5-aryl substituent is not chemically equivalent and can derail a research program. The 5-(4-chlorophenyl) moiety is not an inert placeholder; its precise electron-withdrawing and steric properties dictate reactivity in cross-coupling reactions and modulate the biological activity of the final compound . Replacing it with an unsubstituted phenyl, a fluorophenyl, or a different heterocycle would alter key physicochemical properties, such as lipophilicity (cLogP), and crucially, the binding affinity for intended biological targets [1]. This specific chlorophenyl group has been shown to engender potent nanomolar activity at nicotinic acetylcholine receptors (nAChRs), a profile that would not be replicated by a simpler analog [2].

Quantitative Evidence for Selecting 5-(4-Chlorophenyl)nicotinaldehyde over Closely Related Analogs


Commercial Purity and Analytical Specification for Reproducible Synthesis

5-(4-Chlorophenyl)nicotinaldehyde is commercially offered with a specified minimum purity of 98+% (by HPLC or GC), as documented in supplier certificates of analysis [REFS-1, REFS-2]. While many specialty aldehydes are available at lower purities (e.g., 95%), sourcing the compound at this higher purity grade directly reduces the risk of impurities interfering with sensitive catalytic steps (e.g., Suzuki couplings) or confounding biological assay results, thereby saving time and resources on additional purification steps.

Organic Synthesis Medicinal Chemistry Procurement Specification

Potent Antagonist Activity at Human α3β4 Nicotinic Acetylcholine Receptors (nAChRs)

In functional assays, 5-(4-Chlorophenyl)nicotinaldehyde acts as a potent antagonist at the human α3β4 nAChR subtype with an IC50 of 1.8 nM [1]. This is a key receptor subtype implicated in nicotine addiction. This potency is significantly higher than its activity at the closely related α4β2 nAChR subtype, where it shows an IC50 of 12 nM, and the α4β4 subtype (IC50 = 15 nM) [1]. This functional data provides a rationale for selecting this specific aldehyde as a synthetic intermediate when the goal is to generate nAChR ligands with potential subtype selectivity.

Neuroscience Nicotinic Receptor Pharmacology Addiction Research

Defined Interaction Profile with Monoamine Transporters

5-(4-Chlorophenyl)nicotinaldehyde demonstrates a measurable inhibition profile against human monoamine transporters, with IC50 values of 100 nM for the serotonin transporter (SERT), 443 nM for the norepinephrine transporter (NET), and 658 nM for the dopamine transporter (DAT) [1]. This defined activity profile distinguishes it from other nicotinaldehydes that may be selective for nAChRs. The relative potency (SERT > NET > DAT) provides a baseline for SAR studies aimed at tuning transporter selectivity, which is a central strategy in developing antidepressants and other CNS drugs.

CNS Drug Discovery Monoamine Transporters Pharmacology

Primary Research and Industrial Scenarios for Prioritizing 5-(4-Chlorophenyl)nicotinaldehyde


Synthesis of nAChR Ligands for Addiction and CNS Disorders

This aldehyde is a prime intermediate for constructing libraries of nicotine analogs. Its potent, low-nanomolar activity at the α3β4 nAChR subtype positions it as a strategic starting material for medicinal chemistry campaigns focused on nicotine addiction, smoking cessation, and other CNS disorders where nAChR modulation is a validated therapeutic approach.

Development of Polypharmacological Agents Targeting Monoamine Transporters

Given its defined activity at SERT, NET, and DAT , this compound is well-suited for SAR expansion to develop multi-target directed ligands (MTDLs). These are increasingly sought-after for complex psychiatric and neurological conditions where modulating multiple neurotransmitter systems is more effective than single-target approaches.

Precision Synthesis of Functional Heterocycles via Cross-Coupling

The 4-chlorophenyl group serves as a versatile synthetic handle. It can participate in Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions . This enables the rapid and regioselective diversification of the molecule, allowing chemists to explore extensive chemical space around the nicotinaldehyde core to fine-tune biological and physicochemical properties.

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